N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide
Description
N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(2)20(16,17)9-5-6-10(18-3)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUDZQJGKGHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide typically involves the reaction of N-methyl-3,4-dimethoxybenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: N-methyl-3,4-dimethoxybenzenesulfonamide, acetic anhydride, pyridine.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-70°C for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control and product isolation ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial activity by interfering with bacterial enzyme function.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,4-dimethoxybenzenesulfonamide: A precursor in the synthesis of N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide.
N-methyl-2-(3,4-dimethoxyphenyl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
